3-(Anthraniloylhydrazono)-N-(2-ethylphenyl)butyramide
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Overview
Description
(3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(2-ETHYLPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(2-ETHYLPHENYL)BUTANAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-aminophenylformamide and 2-ethylphenylbutanamide under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is scaled up using batch or continuous flow reactors. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial production also involves rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(2-ETHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, alcohols, and substituted aromatic compounds.
Scientific Research Applications
(3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(2-ETHYLPHENYL)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(2-ETHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(2-METHYLPHENYL)BUTANAMIDE
- (3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(2-PROPYLPHENYL)BUTANAMIDE
- (3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(2-BUTYLPHENYL)BUTANAMIDE
Uniqueness
The uniqueness of (3E)-3-{[(2-AMINOPHENYL)FORMAMIDO]IMINO}-N-(2-ETHYLPHENYL)BUTANAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H22N4O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-amino-N-[(E)-[4-(2-ethylanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C19H22N4O2/c1-3-14-8-4-7-11-17(14)21-18(24)12-13(2)22-23-19(25)15-9-5-6-10-16(15)20/h4-11H,3,12,20H2,1-2H3,(H,21,24)(H,23,25)/b22-13+ |
InChI Key |
BAPBYBRZJRAGEM-LPYMAVHISA-N |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)C2=CC=CC=C2N)/C |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC(=NNC(=O)C2=CC=CC=C2N)C |
Origin of Product |
United States |
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